molecular formula C20H15Br3O3 B106418 Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- CAS No. 35280-40-1

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-

Cat. No. B106418
CAS RN: 35280-40-1
M. Wt: 543 g/mol
InChI Key: OLZLOOXFDIZDLU-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- is a complex organic compound. It is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to a benzene ring . The specific compound you’re asking about has additional bromine atoms and hydroxyl groups attached to the benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves bromination of the parent phenol compound . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple bromine and hydroxyl groups attached to the benzene ring . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the bromine and hydroxyl groups. These groups can participate in various chemical reactions, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine atoms would increase the molecular weight of the compound .

Safety And Hazards

Brominated phenols can be harmful by inhalation, in contact with skin, and if swallowed . They can also cause eye irritation and skin sensitization .

Future Directions

The future directions for research on this compound could include developing more efficient synthesis methods, studying its potential uses, and investigating its environmental impact .

properties

IUPAC Name

4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZLOOXFDIZDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517013
Record name 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-

CAS RN

35280-40-1
Record name 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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